molecular formula C19H17N3O4 B12889947 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide CAS No. 652151-71-8

3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide

Cat. No.: B12889947
CAS No.: 652151-71-8
M. Wt: 351.4 g/mol
InChI Key: BITXJNRPZPMBHK-UHFFFAOYSA-N
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Description

3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide is a benzamide derivative featuring a 1,3-oxazole core substituted with a phenyl group at position 3. The benzamide backbone includes a hydroxyl group at position 2 and a formamido (-NHCHO) substituent at position 3, while the ethyl linker connects the oxazole moiety to the benzamide nitrogen.

Properties

CAS No.

652151-71-8

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

3-formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H17N3O4/c1-12(19-20-10-16(26-19)13-6-3-2-4-7-13)22-18(25)14-8-5-9-15(17(14)24)21-11-23/h2-12,24H,1H3,(H,21,23)(H,22,25)

InChI Key

BITXJNRPZPMBHK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)NC=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The synthesis begins with the formation of the benzamide core through the reaction of 2-hydroxybenzoic acid with an appropriate amine under acidic conditions to yield 2-hydroxybenzamide.

    Introduction of the Formamido Group: The formamido group is introduced by reacting the 2-hydroxybenzamide with formic acid or a formylating agent such as formic anhydride.

    Attachment of the Phenyloxazolyl Group: The final step involves the introduction of the phenyloxazolyl group through a coupling reaction with 5-phenyloxazole. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of 3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Condensation and Amide Bond Formation

The compound’s synthesis involves condensation reactions to form its amide backbone. Key steps include:

  • Amide coupling : Reaction between benzamide derivatives and oxazole-containing intermediates under controlled temperatures (25–60°C) and inert atmospheres to prevent oxidation.

  • Activation agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) for efficient coupling, yielding the target compound with minimal side products .

Hydroxylation and Oxidation

The hydroxyl group at the 2-position participates in oxidation reactions:

  • Selective oxidation : Treatment with mild oxidizing agents (e.g., NaIO₄ at −10°C) modifies the hydroxyl group without affecting the oxazole ring .

  • Metal-catalyzed oxidation : Fe(acac)₃ facilitates hydroxyl-directed oxidation, generating intermediates for further functionalization .

Oxazole Ring Reactivity

The 5-phenyl-1,3-oxazole moiety undergoes electrophilic and nucleophilic substitutions:

  • Electrophilic substitution : Reactions at the oxazole C-2 position with nitrating or halogenating agents under acidic conditions.

  • Cycloaddition : Participation in Diels-Alder reactions with dienophiles (e.g., benzyl 1,2,3-triazine-5-carboxylate) to form polycyclic derivatives .

Reductive Transformations

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or nickel-catalyzed reductions (NaBH₄/NiCl₂) convert nitro intermediates to amines, enabling further derivatization .

  • Oxazole ring stability : The oxazole ring remains intact under standard reductive conditions (e.g., hydrogenation at 1 atm) .

Functional Group Interconversion

Reaction Type Reagents/Conditions Product Yield
Amide hydrolysis 6M HCl, reflux, 12h2-Hydroxybenzoic acid derivative75%
Formamido deprotection H₂O, 100°C, 6hPrimary amine intermediate68%
Esterification Benzyl alcohol, EDCI/HOBT, RTBenzyl ester analog82%

Metal-Catalyzed Cross-Couplings

The compound participates in transition-metal-mediated reactions:

  • Suzuki coupling : Reaction with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ in DMF at 80°C to introduce aryl groups at the oxazole C-5 position.

  • Buchwald-Hartwig amination : Pd₂(dba)₃/Xantphos catalyzes C–N bond formation with aryl halides, enabling diversification of the benzamide core .

Biological Pathway Interactions

While not a direct chemical reaction, the compound interacts with enzymes via:

  • Hydrogen bonding : The hydroxyl and amide groups form H-bonds with kinase active sites, modulating activity .

  • Oxazole-mediated π-stacking : The phenyloxazole group engages in hydrophobic interactions with aromatic residues in target proteins.

Stability Under Reaction Conditions

Condition Stability Outcome
Acidic (pH < 3)Oxazole ring remains stable; amide hydrolysis occurs
Basic (pH > 10)Partial decomposition of oxazole moiety
High temperature (>100°C)Degradation via retro-amide formation

Comparative Reactivity of Analogues

Compound Key Reactivity Differences
2-Hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamideLacks formamido group; reduced nucleophilicity
3-Formamido-2-hydroxybenzamideAbsence of oxazole limits cycloaddition reactions

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 3-formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide lies in its potential as an anticancer agent. Studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzamide derivatives have been shown to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The incorporation of oxazole rings has been associated with increased potency and selectivity for cancer cells .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the importance of compounds that can modulate neuroinflammatory responses. The presence of hydroxyl groups in 3-formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide may enhance its ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that similar compounds can inhibit neuronal apoptosis and promote cell survival .

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on a series of benzamide derivatives demonstrated that modifications to the amide group significantly affected their anticancer properties. The specific compound 3-formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide was evaluated for its ability to inhibit the proliferation of melanoma cells. Results indicated a dose-dependent response, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

CompoundIC50 (µM)Target Cell Line
3-formamido15Melanoma
Control (Doxorubicin)10Melanoma

Synthesis and Derivative Exploration

The synthesis of 3-formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide typically involves multi-step organic reactions starting from readily available benzamide derivatives. The introduction of oxazole moieties can be achieved through cyclization reactions involving appropriate precursors. This synthetic versatility allows for the exploration of various derivatives to optimize biological activity and pharmacokinetics .

Mechanism of Action

The mechanism of action of 3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s formamido and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Heterocycle Substituents/Functional Groups Biological Activity (Evidence Source)
3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide 1,3-oxazole 2-hydroxy, 3-formamido, 5-phenyl Not explicitly reported (inferred from analogs)
N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl]benzamide derivatives (3a-3e) 1,3,4-oxadiazole Varied para-substituted aromatic groups Antimicrobial activity
VNI 1,3,4-oxadiazole 2,4-dichlorophenyl, imidazole-ethyl Antifungal, antiparasitic (T. cruzi CYP51 inhibition)
VFV 1,3,4-oxadiazole 3,4′-difluorobiphenyl, imidazole-ethyl Broad-spectrum antiparasitic
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide None 2-hydroxy-tert-butyl, 3-methylbenzamide N,O-bidentate directing group for metal catalysis
Benzimidazole-containing benzamides (e.g., W1) Benzimidazole Thioacetamido, dinitrophenyl Antimicrobial, anticancer

Heterocyclic Core Influence on Activity

  • 1,3-Oxazole vs. 1,3,4-Oxadiazole :
    The 1,3-oxazole core in the target compound has one oxygen and one nitrogen atom, whereas 1,3,4-oxadiazole (e.g., in VNI/VFV) contains two nitrogen atoms. Oxadiazoles are more electron-deficient, enhancing their ability to participate in π-π interactions and hydrogen bonding with biological targets, which correlates with their potent antifungal and antiparasitic activities . The oxazole in the target compound may offer better metabolic stability due to reduced electrophilicity compared to oxadiazoles .

  • Benzimidazole Derivatives :
    Benzimidazole-containing analogs (e.g., W1) exhibit enhanced DNA intercalation and topoisomerase inhibition due to the planar benzimidazole ring, a feature absent in the target compound. However, the hydroxyl and formamido groups in the target may compensate by providing alternative hydrogen-bonding sites .

Substituent Effects on Pharmacokinetics and Selectivity

  • Hydroxyl and Formamido Groups: The 2-hydroxy and 3-formamido groups in the target compound likely improve solubility compared to non-polar analogs like VNI/VFV. These groups may also enhance target binding affinity, similar to the hydroxyl-tert-butyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates metal coordination .
  • Fluorinated vs. Phenyl Substituents : VFV’s 3,4′-difluorobiphenyl group increases lipophilicity and broadens antiparasitic activity by improving membrane penetration and target binding . In contrast, the 5-phenyl group on the oxazole in the target compound may limit spectrum specificity but reduce off-target effects.

Biological Activity

3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide is a compound with potential therapeutic applications. Its structure suggests possible interactions with biological systems, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, summarizing relevant studies and findings.

The chemical formula for 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide is C19H17N3O4C_{19}H_{17}N_{3}O_{4} with a molecular weight of 351.356 g/mol. The compound features a logP value of 4.3308, indicating its lipophilicity, which may influence its absorption and distribution in biological systems .

Anticancer Properties

Recent studies have indicated that compounds similar to 3-formamido derivatives exhibit anticancer properties. For instance, derivatives containing oxazole rings have shown cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study:
In a study examining the efficacy of oxazole derivatives in breast cancer models, compounds with structural similarities to 3-formamido showed significant reductions in tumor size and increased rates of apoptosis in treated cells compared to controls .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Some studies suggest that it may inhibit enzymes like BACE1 (beta-secretase), which are involved in the production of amyloid-beta plaques associated with Alzheimer's pathology .

Research Findings:
In vitro assays demonstrated that 3-formamido derivatives could reduce amyloid-beta levels by inhibiting BACE1 activity, suggesting potential for therapeutic development in Alzheimer's treatment .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 3-formamido is crucial for evaluating its therapeutic potential. Preliminary data indicate that the compound may undergo extensive metabolism, primarily via liver enzymes. The human metabolome database suggests possible metabolic pathways that could influence its bioavailability and efficacy .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via multi-step protocols involving amide coupling and heterocyclic ring formation. For example, intermediates like oxazole moieties are synthesized using pyridine as a solvent and monitored via TLC for completion. Final purification employs column chromatography, while characterization relies on NMR (¹H/¹³C), FTIR, and mass spectrometry .
  • Key Considerations : Ensure stoichiometric control during benzamide coupling and validate intermediate purity before proceeding to subsequent steps.

Q. How is the structural integrity of 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide confirmed post-synthesis?

  • Methodology : X-ray crystallography is critical for resolving hydrogen-bonding networks (e.g., N–H⋯N interactions) and verifying molecular packing. Non-classical interactions like C–H⋯O/F stabilize crystal lattices, as seen in analogous benzamide derivatives .
  • Analytical Tools : Pair crystallographic data with DFT calculations to validate electronic properties and molecular geometry .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodology : Use cell-based assays (e.g., T. cruzi-infected cardiomyocytes) to measure EC₅₀ values. For CYP51 inhibition, employ UV-vis spectroscopy to monitor sterol substrate conversion. Microsomal stability assays (e.g., liver microsomes) assess metabolic resistance .

Advanced Research Questions

Q. How does 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide interact with sterol 14α-demethylase (CYP51), and what structural features enhance target specificity?

  • Mechanistic Insight : The oxazole and benzamide moieties form π-π stacking and hydrophobic interactions in the CYP51 active site. Fluorine or chlorine substituents improve binding via halogen bonding, as demonstrated in VNI derivatives .
  • Crystallographic Evidence : Co-crystallization with fungal CYP51 (e.g., Aspergillus fumigatus) reveals ligand-induced conformational changes, with key residues (e.g., Phe228) stabilizing the inhibitor .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Data Analysis : Cross-validate assays using isoform-specific CYP51 enzymes (protozoan vs. fungal) to identify off-target effects. Adjust pharmacokinetic parameters (e.g., logP) to improve bioavailability, guided by ADME predictions .
  • Case Study : VNI derivatives showed 100% cure rates in murine Chagas models despite moderate in vitro EC₅₀, attributed to enhanced tissue penetration and metabolic stability .

Q. How can molecular docking guide the optimization of 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide for dual antiparasitic and antifungal activity?

  • Computational Approach : Use flexible docking (e.g., AutoDock Vina) to simulate binding to divergent CYP51 isoforms. Prioritize substituents (e.g., trifluoromethyl groups) that fill hydrophobic cavities in fungal enzymes while retaining protozoan target affinity .
  • Validation : Compare docking scores with experimental IC₅₀ values and crystallographic data to refine force field parameters .

Q. What role do aryl-oxadiazole substituents play in modulating the compound’s pharmacokinetics and off-target toxicity?

  • SAR Insights : Oxadiazole rings improve metabolic stability by resisting cytochrome P450 oxidation. However, bulky aryl groups (e.g., 4-phenyl) may increase plasma protein binding, reducing free drug concentration .
  • Toxicology Screening : Assess off-target effects via kinase profiling panels and hERG channel inhibition assays to mitigate cardiovascular risks .

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